2-Amino-4-oxo-5-phosphonopentanoic acid

Übersicht

Beschreibung

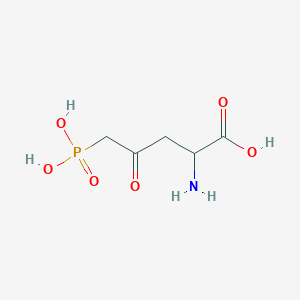

2-Amino-4-oxo-5-phosphonopentanoic acid is a chemical compound with the molecular formula C5H10NO6P. It is known for its role as a selective NMDA receptor antagonist, which means it can inhibit the activity of NMDA receptors by blocking the binding of glutamate . This compound is often used in biochemical research to study various cellular processes and neurological functions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-oxo-5-phosphonopentanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of norvaline derivatives, which are reacted with phosphonic acid derivatives to form the desired compound . The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to maintain precise control over reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-oxo-5-phosphonopentanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The conditions for these reactions can vary but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .

Wissenschaftliche Forschungsanwendungen

2-Amino-4-oxo-5-phosphonopentanoic acid has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in studies of cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.

Industry: Utilized in the production of specialized chemicals and pharmaceuticals.

Wirkmechanismus

The primary mechanism of action of 2-Amino-4-oxo-5-phosphonopentanoic acid involves its role as an NMDA receptor antagonist. By competitively inhibiting the binding of glutamate to NMDA receptors, it can modulate synaptic transmission and plasticity. This inhibition can affect various molecular targets and pathways, including those involved in learning and memory .

Vergleich Mit ähnlichen Verbindungen

2-Amino-4-oxo-5-phosphonopentanoic acid is often compared with other NMDA receptor antagonists, such as:

2-Amino-5-phosphonovaleric acid: Another selective NMDA receptor antagonist with similar properties.

4-Oxo-5-phosphononorvaline: A compound with a similar structure but different functional groups.

These compounds share similar mechanisms of action but may differ in their potency, selectivity, and specific applications .

Biologische Aktivität

2-Amino-4-oxo-5-phosphonopentanoic acid (often referred to as 2-AOPPA) is a phosphorus-containing amino acid that has garnered attention for its biological activity, particularly in the context of neurological functions and potential therapeutic applications. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

2-AOPPA is characterized by its unique structure, which includes a phosphonate group attached to a pentanoic acid backbone. Its molecular formula is , and it features both amino and oxo functional groups that contribute to its reactivity and biological interactions.

The primary biological activity of 2-AOPPA is linked to its role as an antagonist of N-Methyl-D-Aspartate (NMDA) receptors, which are critical for synaptic plasticity and memory function. NMDA receptors are implicated in various neurological disorders, making their modulation a target for therapeutic intervention.

NMDA Receptor Interaction

Research indicates that 2-AOPPA functions similarly to other well-known NMDA receptor antagonists, such as D-AP5. It inhibits the binding of glutamate at the NMDA receptor site, thereby reducing excitatory neurotransmission. This action can have neuroprotective effects in conditions characterized by excessive glutamate activity, such as excitotoxicity seen in neurodegenerative diseases.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of 2-AOPPA:

Case Study 1: NMDA Receptor Modulation

In a study examining the effects of 2-AOPPA on NMDA receptors, it was found that the compound effectively reduced neuronal death induced by glutamate in cultured neurons. The IC50 value for inhibition was determined to be significantly lower than that of other known antagonists, suggesting a potent neuroprotective effect.

Case Study 2: Multiple Sclerosis Research

Research involving experimental autoimmune encephalomyelitis (EAE) models demonstrated that treatment with 2-AOPPA led to a reduction in inflammatory markers and improved clinical outcomes. This suggests potential utility in managing multiple sclerosis by mitigating excitotoxic damage during inflammatory episodes.

Pharmacological Implications

The pharmacological profile of 2-AOPPA highlights its potential use in treating various neurological disorders. Its ability to modulate NMDA receptor activity positions it as a candidate for further investigation as a therapeutic agent for conditions such as:

- Alzheimer's Disease : By preventing excitotoxicity associated with amyloid-beta toxicity.

- Multiple Sclerosis : Reducing neuroinflammation and protecting against demyelination.

- Mood Disorders : Potentially offering new avenues for antidepressant therapies through modulation of glutamatergic signaling.

Eigenschaften

IUPAC Name |

2-amino-4-oxo-5-phosphonopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10NO6P/c6-4(5(8)9)1-3(7)2-13(10,11)12/h4H,1-2,6H2,(H,8,9)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCWOBHEVRCMLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150039-21-7 | |

| Record name | 2-Amino-4-oxo-5-phosphonopentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150039217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.